Zyklophin is classified as a cyclic peptide and is synthesized through solid-phase peptide synthesis techniques. It is recognized for its specificity towards the kappa opioid receptor, with a binding affinity that has been quantified in various studies. The compound is notable for its ability to modulate the effects of kappa opioids, which are implicated in pain regulation and mood disorders.
The synthesis of zyklophin involves several key steps:
Zyklophin's molecular structure is characterized by its cyclic nature, which contributes to its stability and receptor binding properties. The specific sequence of amino acids in zyklophin includes modifications that enhance its selectivity for KOR over other opioid receptors.
Zyklophin primarily functions through competitive antagonism at the kappa opioid receptor. The reactions it undergoes in biological systems include:
The mechanism by which zyklophin exerts its effects involves:
Zyklophin displays several important physical and chemical properties:
Zyklophin has potential applications in various scientific fields:
Zyklophin, a cyclic peptide derivative of dynorphin A(1–11) amide ([N-benzylTyr¹,cyclo(D-Asp⁵,Dap⁸)]-dynorphin A-(1–11)NH₂), exhibits high selectivity and potency as a kappa opioid receptor (KOR) antagonist. Its pharmacological profile has been characterized through radioligand binding and functional assays.
Zyklophin demonstrates nanomolar affinity for the human KOR, with a reported inhibition constant (Kᵢ) of 30 nM in competitive radioligand binding assays. Its selectivity profile reveals significant discrimination between opioid receptor subtypes, exhibiting 194-fold lower affinity for the mu opioid receptor (MOR) and >330-fold lower affinity for the delta opioid receptor (DOR) (Kᵢ ratios: KOR/MOR/DOR = 1/194/>330) [1] [5]. This selectivity distinguishes zyklophin from non-peptide KOR antagonists (e.g., nor-binaltorphimine) that often exhibit transient activity at other opioid receptors.
Table 1: Binding Affinity Profile of Zyklophin
| Receptor | Kᵢ (nM) | Selectivity Ratio vs. KOR | 
|---|---|---|
| Kappa (KOR) | 30 | 1 | 
| Mu (MOR) | 5,820 | 194 | 
| Delta (DOR) | >9,900 | >330 | 
In functional studies using forskolin-stimulated adenylyl cyclase assays, zyklophin acts as a potent competitive antagonist at KOR. It effectively blocks dynorphin A(1–13)-mediated inhibition of cAMP accumulation with a Kᴮ value of 84 nM [1] [4]. Consistent with its binding selectivity, zyklophin (at concentrations ≤1 μM) does not antagonize morphine (MOR agonist)- or SNC-80 (DOR agonist)-mediated effects, confirming functional KOR selectivity in vitro [1].
Zyklophin demonstrates significant central nervous system penetration following peripheral administration. In vivo studies in C57BL/6J mice reveal that subcutaneous administration (1–3 mg/kg) dose-dependently antagonizes antinociception induced by the selective KOR agonist U50,488 [1] [8]. Crucially, subcutaneous zyklophin pretreatment also blocks antinociception produced by intracerebroventricular administration of U50,488 [1]. This finding provides direct evidence that zyklophin crosses the blood-brain barrier to access central KOR targets. The peptide’s structural modifications, including N-terminal benzylation and D-Asp/Dap cyclization, are postulated to enhance metabolic stability and BBB permeability compared to earlier linear peptide antagonists like arodyn [1] [6].
Zyklophin exhibits a transient duration of action (<12 hours), contrasting sharply with established small-molecule KOR antagonists. Pharmacodynamic studies demonstrate that a single subcutaneous dose (3 mg/kg) in mice antagonizes U50,488-induced antinociception for ≥8 hours but <12 hours [1]. This reversibility is attributed to zyklophin’s peptide structure, rendering it susceptible to proteolytic metabolism, unlike non-peptide antagonists [1] [6].
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: